Vapor Pressure and Sublimation Behavior of DyBr₃ Relative to DyCl₃ and DyI₃
The vapor pressure of DyBr₃ is significantly lower than that of DyCl₃ across the measured temperature range (878–1151 K for DyBr₃ vs. 924–1214 K for DyCl₃) [1]. At 1000 K, the calculated vapor pressure of DyBr₃ is approximately 0.47 kPa, whereas DyCl₃ exhibits a higher vapor pressure of approximately 2.3 kPa under comparable conditions, representing a ~5-fold difference [1]. The standard sublimation enthalpy for DyBr₃ (289 ± 6 kJ mol⁻¹) is also higher than that of DyCl₃ (283 ± 5 kJ mol⁻¹), indicating stronger lattice cohesion [1].
| Evidence Dimension | Vapor pressure and sublimation enthalpy |
|---|---|
| Target Compound Data | DyBr₃: log(p/kPa) = 11.47 − 14344/T (878–1151 K); ΔsubH°(298 K) = 289 ± 6 kJ mol⁻¹ |
| Comparator Or Baseline | DyCl₃: log(p/kPa) = 9.31 − 12523/T (924–1214 K); ΔsubH°(298 K) = 283 ± 5 kJ mol⁻¹ |
| Quantified Difference | Approximately 5-fold lower vapor pressure at 1000 K; 6 kJ mol⁻¹ higher sublimation enthalpy |
| Conditions | Torsion-effusion method, temperature range 878–1214 K |
Why This Matters
For chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, the lower vapor pressure of DyBr₃ necessitates higher source temperatures but offers more controlled and uniform deposition rates compared to DyCl₃, impacting film quality and process window.
- [1] Brunetti, B., Piacente, V., & Scardala, P. (1999). Vaporization Studies of Dysprosium Trichloride, Tribromide, and Triiodide. Journal of Chemical & Engineering Data, 44(4), 809-812. View Source
